4-Chlorophenyl (5-chloro-1,2,3-thiadiazol-4-yl)methyl sulfide
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Overview
Description
4-Chlorophenyl (5-chloro-1,2,3-thiadiazol-4-yl)methyl sulfide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the thiadiazole ring imparts unique properties to the compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl (5-chloro-1,2,3-thiadiazol-4-yl)methyl sulfide typically involves the reaction of 4-chlorobenzyl chloride with 5-chloro-1,2,3-thiadiazole-4-thiol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-Chlorophenyl (5-chloro-1,2,3-thiadiazol-4-yl)methyl sulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions can be conducted in polar aprotic solvents like DMF or DMSO under mild heating.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Chlorophenyl (5-chloro-1,2,3-thiadiazol-4-yl)methyl sulfide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly in inhibiting the proliferation of cancer cells.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its bioactive properties.
Mechanism of Action
The mechanism of action of 4-Chlorophenyl (5-chloro-1,2,3-thiadiazol-4-yl)methyl sulfide involves its interaction with various molecular targets and pathways. The thiadiazole ring allows the compound to cross cellular membranes and interact with biological targets, leading to a broad spectrum of biological activities. For instance, it can inhibit enzymes or disrupt cellular processes, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: Another member of the thiadiazole family with similar biological activities.
1,2,4-Thiadiazole: Known for its antimicrobial and antifungal properties.
1,2,5-Thiadiazole: Exhibits antiviral and anticancer activities
Uniqueness
4-Chlorophenyl (5-chloro-1,2,3-thiadiazol-4-yl)methyl sulfide is unique due to the specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its broad spectrum of biological activities make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
5-chloro-4-[(4-chlorophenyl)sulfanylmethyl]thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2S2/c10-6-1-3-7(4-2-6)14-5-8-9(11)15-13-12-8/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWBOSLAMWIXME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC2=C(SN=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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